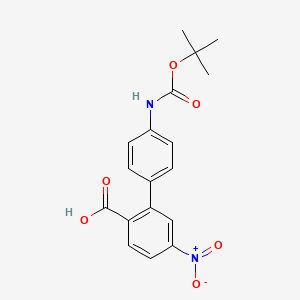
2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% (2-BAPNB) is a chemical compound widely used in the scientific research field due to its unique properties. It is a white powder with a melting point of 187-188°C and a molecular weight of 330.3 g/mol. 2-BAPNB is a widely used reagent for the synthesis of various compounds, such as amides and peptides, and has many applications in biochemical studies.
Mécanisme D'action
2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% is a strong acid, with a pKa of 5.2. It is a proton donor, and is able to donate protons to other molecules, resulting in the formation of various compounds. Additionally, 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% has been shown to act as a catalyst in the formation of various compounds, such as amides and peptides.
Biochemical and Physiological Effects
2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the activity of enzymes involved in the synthesis of proteins. Additionally, 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% has been shown to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% is a useful reagent for laboratory experiments due to its unique properties. It is a strong acid, with a pKa of 5.2, and is able to donate protons to other molecules, resulting in the formation of various compounds. Additionally, 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% is a catalyst in the formation of various compounds, such as amides and peptides. However, it is important to note that 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% is toxic and should be handled with care.
Orientations Futures
There are a number of potential future directions for 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% research. Further research could focus on the development of new synthesis methods for the production of 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95%, as well as the development of new applications for the compound. Additionally, further research could focus on the development of new methods for the analysis of 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95%, such as NMR spectroscopy and mass spectrometry. Finally, further research could focus on the development of new methods for the detection and quantification of 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95%, such as HPLC and LC-MS.
Méthodes De Synthèse
2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% can be synthesized by the reaction of 4-bromo-2-nitrobenzoic acid with 4-bromo-2-aminophenol in aqueous acetic acid under reflux conditions. The reaction is shown below:
4-bromo-2-nitrobenzoic acid + 4-bromo-2-aminophenol → 2-(4-boc-aminophenyl)-4-nitrobenzoic acid
Applications De Recherche Scientifique
2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% is widely used in the scientific research field due to its unique properties. It has been used as a reagent for the synthesis of amides and peptides, and is also used as a catalyst in the synthesis of polymers and as a ligand for metal complexes. It has also been used as a reagent for the synthesis of various drugs, such as antifungal and antiviral agents. Additionally, 2-(4-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% has been used in the synthesis of various polysaccharides, including polysaccharide-based polymers.
Propriétés
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)19-12-6-4-11(5-7-12)15-10-13(20(24)25)8-9-14(15)16(21)22/h4-10H,1-3H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHPLJWWCRHXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


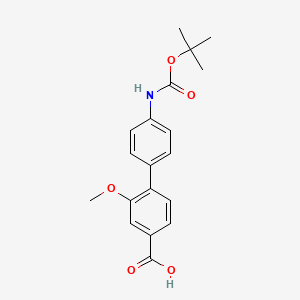





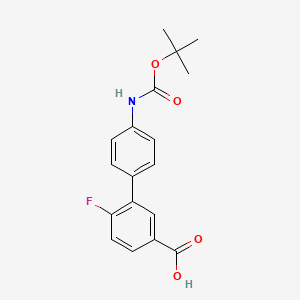

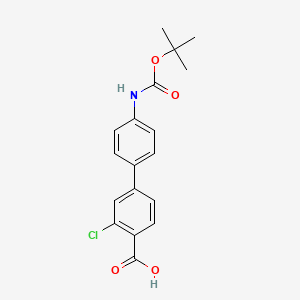
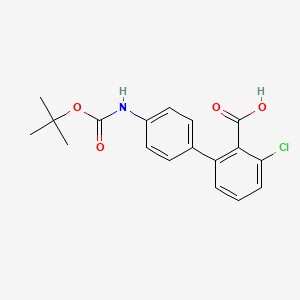
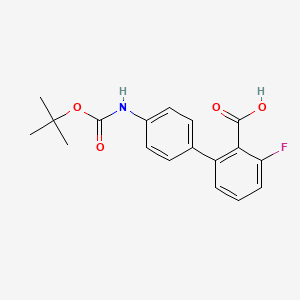
![3-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412723.png)
![5-Methyl-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412728.png)